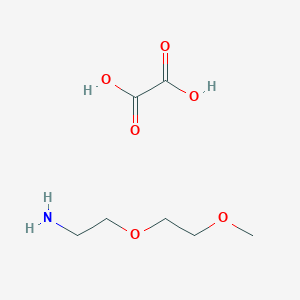

2-(2-Methoxyethoxy)ethanamine oxalate

Description

BenchChem offers high-quality 2-(2-Methoxyethoxy)ethanamine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethoxy)ethanamine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H15NO6 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)ethanamine;oxalic acid |

InChI |

InChI=1S/C5H13NO2.C2H2O4/c1-7-4-5-8-3-2-6;3-1(4)2(5)6/h2-6H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

DHUYDVILPFYCTG-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

molecular weight and formula of mPEG2-amine oxalate salt

This guide provides an in-depth technical analysis of mPEG2-amine oxalate salt , a discrete polyethylene glycol (dPEG) derivative used primarily as a hydrophilic linker in bioconjugation, specifically for PROTAC® (Proteolysis Targeting Chimera) and Antibody-Drug Conjugate (ADC) development.

Chemical Identity, Properties, and Bioconjugation Protocols

Executive Summary

mPEG2-amine oxalate salt is the stabilized, crystalline form of 2-(2-methoxyethoxy)ethanamine. Unlike its free base counterpart—which is a hygroscopic liquid at room temperature—the oxalate salt exists as a solid, facilitating precise weighing and enhanced stability during storage. This reagent provides a short, defined spacer (approx. 9 Å) that imparts hydrophilicity to small molecule drugs or biological ligands without introducing the heterogeneity associated with polydisperse PEG polymers.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Disambiguation

-

Common Name: mPEG2-amine oxalate; m-PEG2-NH2 oxalate

-

IUPAC Name (Free Base): 2-(2-Methoxyethoxy)ethanamine

-

Structural Definition: A monodisperse PEG chain with exactly 2 ethylene oxide units, terminated by a methyl group on one end and a primary amine on the other, complexed with oxalic acid.

Critical Note: Do not confuse "mPEG2" (n=2 discrete units) with "mPEG 2K" (polydisperse polymer, MW ~2000 Da). This guide addresses the discrete small molecule.

Molecular Formula and Weight

The stoichiometry of amine oxalate salts is typically 1:1 (Hydrogen Oxalate) or 2:1 (Hemioxalate) . Commercial "Amine Oxalate" reagents are most frequently the 1:1 salt to ensure complete protonation and crystallization.

A. Free Base (Active Species)

-

Formula:

-

Molecular Weight: 119.16 g/mol

-

CAS (Free Base): 31576-51-9[1]

B. Oxalate Salt Forms (The Reagent)

Researchers must verify the Certificate of Analysis (CoA) for their specific batch, but the 1:1 Hydrogen Oxalate is the standard commercial form for this class of linkers.

| Property | 1:1 Salt (Hydrogen Oxalate) | 2:1 Salt (Neutral Oxalate) |

| Stoichiometry | 1 Amine : 1 Oxalic Acid | 2 Amines : 1 Oxalic Acid |

| Formula | ||

| Net Formula | ||

| Molecular Weight | 209.19 g/mol | 328.36 g/mol |

| Physical State | White to off-white crystalline solid | White solid |

Structural Representation

Free Base:

1:1 Oxalate Salt:

Applications in Drug Development

PROTAC® Linker Design

mPEG2-amine is a critical "short" linker. In PROTAC design, linker length determines the ternary complex geometry between the E3 ligase and the Target Protein (POI).

-

Role: Connects the E3 ligase ligand (e.g., Thalidomide, VHL ligand) to the Warhead (POI ligand).

-

Mechanism: The hydrophilic PEG spacer prevents aggregation of the hydrophobic bifunctional molecule and improves cell permeability.

-

Causality: A 2-unit PEG is chosen when the binding pockets are in close proximity; longer PEGs (n=4-10) are used if steric clash is observed.

Antibody-Drug Conjugates (ADCs)

Used to attach cytotoxic payloads to antibodies. The mPEG2 spacer improves the solubility of hydrophobic payloads (e.g., PBD dimers, auristatins), reducing the risk of the ADC aggregating in circulation.

Experimental Protocols

Handling and Desalting (Crucial Step)

The oxalate salt is stable but acidic. For conjugation reactions involving NHS esters or other amine-reactive groups, the amine must be free-based in situ or prior to reaction.

Protocol: In Situ Neutralization

-

Solvent: Dissolve mPEG2-amine oxalate in an organic solvent (DMSO, DMF, or DCM).

-

Base: Add a non-nucleophilic organic base (e.g., DIPEA or Triethylamine).

-

Stoichiometry: Add at least 2.5 - 3.0 equivalents of base relative to the oxalate salt.

-

Reasoning: 1 eq neutralizes the oxalic acid proton; 1 eq deprotonates the ammonium to the free amine; excess ensures the equilibrium favors the nucleophilic

species.

-

Standard Conjugation Workflow (Amide Coupling)

This protocol describes coupling mPEG2-amine to a Carboxylic Acid-containing ligand (e.g., a PROTAC precursor).

Reagents:

-

Carboxylic Acid Ligand (1.0 eq)

-

mPEG2-amine Oxalate (1.2 eq)

-

HATU (1.2 eq) or EDC/NHS

-

DIPEA (4.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid Ligand in anhydrous DMF. Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

-

Addition: Dissolve mPEG2-amine oxalate in a separate vial with minimal DMF and DIPEA (2.0 eq). Add this solution dropwise to the activated acid mixture.

-

Reaction: Flush with inert gas (

or Ar), seal, and stir at RT for 2–4 hours. Monitor via LC-MS. -

Work-up: Dilute with Ethyl Acetate, wash with 5%

(removes oxalic acid byproducts), water, and brine. Dry over

Visualization: PROTAC Synthesis Workflow

The following diagram illustrates the logical flow of synthesizing a PROTAC using the mPEG2-amine oxalate salt, highlighting the critical desalting step.

Caption: Workflow for conjugating mPEG2-amine oxalate to a ligand. Note the parallel activation and desalting streams merging at the coupling stage.

Quality Control & Storage

-

Storage: Store at -20°C under desiccated conditions. The oxalate salt is less hygroscopic than the free base but can still absorb moisture over time, leading to hydrolysis or stoichiometry shifts.

-

Analysis:

-

NMR (

H): Look for the characteristic PEG backbone ( -

Mass Spectrometry: In ESI-MS (Positive Mode), you will observe the mass of the Free Base (

). The oxalate anion (

-

References

-

PubChem. 2-(2-Methoxyethoxy)ethanamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Besirlioglu, M. et al. (2021). Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Nature Communications.[3] Retrieved from [Link]

Sources

Technical Guide: Solubility & Purification of 2-(2-Methoxyethoxy)ethanamine Oxalate

This guide outlines the solubility profile, physicochemical properties, and purification protocols for 2-(2-Methoxyethoxy)ethanamine oxalate .

Executive Summary

Compound: 2-(2-Methoxyethoxy)ethanamine Oxalate Synonyms: mPEG2-amine oxalate, Diethylene glycol methyl ether amine oxalate CAS (Free Amine): 31576-51-9 | CAS (Salt): Not widely listed (custom synthesis intermediate) Role: Stable solid intermediate for Antibody-Drug Conjugate (ADC) and PROTAC linkers.

2-(2-Methoxyethoxy)ethanamine is a liquid PEG-linker used to enhance the water solubility of small molecule drugs. The oxalate salt form is critical for purification and storage, converting the hygroscopic liquid amine into a stable, crystalline solid. This guide details its solubility behavior, driven by the competition between the hydrophilic PEG backbone and the high lattice energy of the oxalate anion.

Physicochemical Basis of Solubility

The solubility of this salt is governed by three competing molecular forces:

-

Ionic Lattice Energy (High): The electrostatic interaction between the protonated amine (

) and the oxalate anion ( -

PEG Hydrophilicity: The ether oxygens in the diethylene glycol chain (

) act as hydrogen bond acceptors, promoting high solubility in water and chlorinated solvents (DCM, Chloroform). -

Lipophilicity (Low): The short carbon chain lacks sufficient hydrophobic bulk to interact favorably with aliphatic hydrocarbons (Hexane, Heptane).

Implication for Researchers: The oxalate salt breaks the "like dissolves like" rule of the free amine. While the free amine is miscible with Toluene and DCM, the oxalate salt precipitates from these non-polar environments, a property exploited for purification.

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their interaction with the oxalate salt.

| Solvent Class | Specific Solvents | Solubility Status | Application |

| Polar Protic | Water, Methanol | Highly Soluble | Dissolution for analysis (NMR, HPLC). |

| Polar Protic | Ethanol (Hot) | Soluble | Primary solvent for recrystallization. |

| Polar Protic | Ethanol (Cold), Isopropanol | Sparingly Soluble | Crystallization medium; solubility decreases sharply with temperature. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate / Gummy | Avoid. PEG chain attracts solvent, but salt lattice resists. Often results in oils/gels. |

| Polar Aprotic | DMSO, DMF | Soluble | Good for chemical reactions, difficult to remove. |

| Non-Polar | Diethyl Ether, MTBE, Hexane, Toluene | Insoluble | Anti-solvents. Used to crash out the salt from alcoholic solutions. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this "Self-Validating" protocol to determine exact saturation limits in a specific solvent.

-

Preparation: Dry a 20 mL scintillation vial and weigh it (

). -

Saturation: Add 100 mg of oxalate salt to the vial. Add 1.0 mL of the target solvent.

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a precipitate persists.

-

Temperature Control: Incubate at 25°C for 4 hours with agitation.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vessel (

). -

Evaporation: Evaporate solvent under vacuum (Rotavap or N2 stream) until mass is constant.

-

Calculation: Weigh the dried residue (

).

Protocol B: Purification via Recrystallization

This is the industry-standard method to purify the liquid amine from crude reaction mixtures.

-

Dissolution: Dissolve crude 2-(2-Methoxyethoxy)ethanamine in a minimum volume of hot Ethanol (60°C).

-

Salt Formation: Add 1.0 equivalent of Oxalic Acid (dissolved in hot Ethanol) dropwise.

-

Nucleation: Allow the solution to cool to room temperature slowly. White crystals should form.

-

Precipitation (Anti-solvent): If no crystals form, cool to 4°C and add Diethyl Ether or MTBE dropwise until turbidity persists.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold Ether.

-

Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

Caption: Step-by-step gravimetric workflow for determining saturation solubility.

Figure 2: Purification Logic (Recrystallization)

Caption: Decision tree for the purification of mPEG2-amine via oxalate salt precipitation.

References

-

PubChem. (2025).[1] 2-(2-Methoxyethoxy)ethanamine Compound Summary. National Library of Medicine. [Link]

-

ScienceMadness. (2009). Forming Oxalate Salts of Amines for Purification. Discussion on amine salt crystallization techniques. [Link]

-

UFRN. (2000). Solubilities of Salts in Mixed Solvents. Academic study on salt solubility in Ethanol/Water mixtures. [Link]

Sources

Precision Bioconjugation: The Strategic Application of Diethylene Glycol Methyl Ether Amine (mPEG2-amine) in Therapeutics and Material Science

Executive Summary

In the rapidly evolving fields of targeted therapeutics and nanomedicine, the selection of crosslinking and spacer molecules dictates the pharmacokinetic success or failure of a construct. Diethylene glycol methyl ether amine (commonly referred to as mPEG2-amine or 2-(2-methoxyethoxy)ethylamine, CAS 31576-51-9) has emerged as a critical monodisperse building block[]. Featuring a terminal primary amine for nucleophilic conjugation and a methoxy cap to prevent unwanted polymerization, mPEG2-amine provides exact mass precision[2]. This whitepaper explores the causality behind its physicochemical behavior, its role in Antibody-Drug Conjugates (ADCs), and provides self-validating protocols for its implementation.

The Physicochemical Rationale for Short-Chain PEGs

Historically, high-molecular-weight, polydisperse polyethylene glycols (PEGs) were used to extend the systemic half-life of biologics. However, modern bioconjugation demands exact analytical characterization.

The choice to use a short-chain mPEG2-amine over longer variants (e.g., mPEG11 or mPEG24) is driven by a strict thermodynamic and spatial logic:

-

Steric Management: Long PEG chains adopt a "mushroom" conformation that can sterically shield the Complementarity-Determining Regions (CDRs) of an antibody, drastically reducing antigen-binding affinity[3]. mPEG2-amine is short enough to avoid wrapping around the protein, preserving target engagement.

-

Hydration Radius: Despite its short length, the two ethylene oxide units provide sufficient hydrogen bonding with water to solubilize highly hydrophobic payloads (e.g., auristatins, maytansinoids)[].

-

Monodispersity: mPEG2-amine is synthesized as an exact discrete molecule (MW 119.16 g/mol ), eliminating the batch-to-batch variability inherent in polymeric PEGs. This is a strict regulatory requirement for modern ADC linker chemistry[].

Quantitative Linker Profiling

To understand where mPEG2-amine fits within the bioconjugation toolkit, we must compare it against other standard PEG-amines. The data below summarizes the physicochemical trade-offs associated with varying PEG chain lengths.

| Linker Type | CAS Number | Exact Mass ( g/mol ) | Dispersity | Steric Shielding | Primary Application |

| mPEG2-amine | 31576-51-9 | 119.16 | Monodisperse | Very Low | ADC payloads, dense surface packing[] |

| mPEG4-amine | 85030-56-4 | 207.27 | Monodisperse | Low | Biomolecule solubility enhancement[] |

| mPEG11-amine | 854601-60-8 | 515.64 | Monodisperse | Moderate | Protein stabilization, fluorophore spacing[] |

| PEG-amine (5k) | N/A (Polymer) | ~5000.00 | Polydisperse | High | Systemic half-life extension (classic PEGylation)[2] |

Core Applications

Antibody-Drug Conjugates (ADCs)

In ADC development, highly potent cytotoxic drugs must be delivered directly to cancer cells[3]. These payloads are notoriously hydrophobic, leading to antibody aggregation during conjugation. By integrating an mPEG2-amine spacer into the cleavable linker (e.g., Val-Cit-PAB), the localized hydrophilicity is increased. The primary amine of mPEG2-amine forms a stable amide bond with activated carboxylates on the linker or payload framework, preventing aggregation without adding unnecessary molecular bulk[].

Structural logic of an Antibody-Drug Conjugate (ADC) incorporating an mPEG2-amine spacer.

High-Density Surface Passivation

For medical devices, biosensors, and nanoparticles, non-specific protein adsorption (the "protein corona") causes rapid immune clearance and sensor fouling[2]. Coating surfaces with mPEG2-amine yields a highly dense "brush" conformation. Because the chain is short, steric repulsion between adjacent PEG molecules forces them to stand upright, creating an impenetrable hydration layer that resists protein fouling[].

Experimental Methodology: EDC/NHS Bioconjugation

The most robust method for grafting mPEG2-amine onto a carboxylated biomolecule or nanoparticle is via carbodiimide crosslinking (EDC/NHS chemistry).

The Causality of the Protocol: This workflow is highly pH-dependent. EDC activation requires a slightly acidic environment (pH 5.5–6.0) to protonate the carboxyl group. However, the subsequent amidation step requires a slightly basic environment (pH 7.5–8.5) to ensure the primary amine of mPEG2-amine is unprotonated (free electron pair) and capable of nucleophilic attack[].

Step-by-Step Self-Validating Protocol

Phase 1: Carboxyl Activation

-

Buffer Preparation: Suspend the carboxylated substrate (protein or nanoparticle) in 0.1 M MES buffer, pH 6.0. Do not use PBS yet, as phosphate can interfere with EDC efficiency.

-

EDC Addition: Add a 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS Stabilization: Immediately add a 25-fold molar excess of Sulfo-NHS.

-

Incubation: React for 15 minutes at room temperature. This forms the highly reactive, semi-stable Sulfo-NHS ester intermediate.

Phase 2: Conjugation & Nucleophilic Attack 5. Buffer Exchange: Rapidly desalt the activated substrate into 0.1 M PBS, pH 8.0 using a spin column (e.g., Zeba™) to remove unreacted EDC/NHS and raise the pH. 6. mPEG2-amine Addition: Add a 50-fold molar excess of mPEG2-amine to the activated substrate. The elevated pH ensures the amine is unprotonated and highly nucleophilic. 7. Incubation: React for 2 hours at room temperature under continuous agitation. 8. Quenching (Quality Control Checkpoint 1): Add 50 mM Tris-HCl (pH 8.0) for 15 minutes. The primary amines in Tris will consume any remaining unreacted NHS esters, preventing off-target crosslinking.

Phase 3: Validation (Self-Validating System) 9. Purification: Remove excess mPEG2-amine and Tris via dialysis or size exclusion chromatography. 10. Zeta Potential Analysis (Quality Control Checkpoint 2): For nanoparticles, measure the Zeta potential. A successful conjugation of the neutral mPEG2-amine to a negatively charged carboxyl surface will result in a measurable shift of the Zeta potential toward neutral (e.g., from -40 mV to -10 mV).

Workflow of EDC/NHS mediated bioconjugation using mPEG2-amine.

Conclusion

Diethylene glycol methyl ether amine (mPEG2-amine) represents a paradigm shift in bioconjugation from bulky, polydisperse polymers to precise, monodisperse chemical tools. By understanding the thermodynamic balance between hydration radius and steric hindrance, researchers can leverage mPEG2-amine to rescue the solubility of hydrophobic ADC payloads, passivate biosensor surfaces, and engineer next-generation nanomedicines with unparalleled analytical precision.

References

Sources

Technical Guide: mPEG2-Amine vs. Standard Linear PEGylation Reagents

Next-Generation Polymer Conjugation Strategies for Biotherapeutics

Executive Summary

This technical guide analyzes the structural and functional divergences between mPEG2-amine (a second-generation, branched, nucleophilic reagent) and standard PEGylation reagents (typically first-generation, linear, electrophilic reagents like mPEG-NHS).

For drug development professionals, the shift from linear to branched (mPEG2) architectures represents a critical optimization in pharmacokinetics (PK) and pharmacodynamics (PD). While standard linear PEGs provide basic solubility and half-life extension, mPEG2-amine offers the "Umbrella Effect" —superior steric shielding of the protein surface—and lower solution viscosity, enabling high-concentration formulations. Furthermore, the amine functional group dictates a fundamental inversion of conjugation chemistry, targeting carboxyl or aldehyde moieties rather than the standard lysine-targeting pathways.

Part 1: Structural Architecture & The "Umbrella Effect"

The primary distinction lies in the polymer topology. Standard reagents are linear chains. mPEG2 reagents are "Y-shaped" or "U-shaped" branched structures derived from a central core (typically Lysine or Glycerol) with two PEG chains and a single reactive site.

The Shielding Mechanism

-

Standard Linear PEG: Behaves like a flexible string attached to the protein. It provides steric hindrance through rapid movement (excluded volume), but gaps often remain, allowing proteolytic enzymes or neutralizing antibodies to access the protein surface.

-

mPEG2 (Branched): The two PEG arms originate from a single attachment point, creating a dense cloud directly over the conjugation site. This is known as the Umbrella Effect . It effectively "masks" a larger surface area of the protein, significantly reducing immunogenicity and proteolysis compared to a linear PEG of the same total molecular weight.

Physicochemical Implications

| Feature | Standard Linear PEG (e.g., 20 kDa) | mPEG2 Branched (e.g., 2 x 10 kDa) | Impact on Drug Product |

| Shielding Efficiency | Moderate; susceptible to "gaps" | High; "Umbrella" coverage | Reduced immunogenicity; higher stability against proteases. |

| Hydrodynamic Volume | Large effective radius | Larger effective radius per attachment | Reduced renal clearance (extended half-life).[1] |

| Solution Viscosity | High | Lower (at equivalent MW) | Enables high-concentration formulations (e.g., for SubQ injection). |

| Purity/Dispersity | Often polydisperse (PDI > 1.05) | Synthesized for low PDI (< 1.05) | Tighter control over product homogeneity. |

Visualization: Linear vs. Branched Architecture

The following diagram illustrates the structural difference and the resulting shielding effect.

Caption: Comparison of Linear PEG (left) allowing enzyme access versus mPEG2 Branched PEG (right) creating a steric 'Umbrella' that blocks enzymes and antibodies.

Part 2: Chemical Reactivity & Conjugation Logic

The second major differentiator is the functional group: Amine (-NH2) vs. Standard Activated Esters (e.g., -NHS) .

The Inversion of Reactivity

-

Standard Reagents (Electrophiles): Most "standard" PEGylation uses mPEG-NHS or mPEG-Carbonate . These are electrophiles that attack the protein's nucleophilic lysines.

-

Target: Protein Lysine (

-amine) or N-terminus.[2]

-

-

mPEG2-Amine (Nucleophile): This reagent carries a primary amine.[3] It acts as a nucleophile.

-

Target: Protein Carboxyls (Asp, Glu, C-terminus) or Aldehydes (via oxidized glycans).

-

This inversion allows researchers to PEGylate acidic proteins or target specific sites (like C-termini) that are inaccessible to standard NHS-PEGylation.

Conjugation Strategy: Carboxyl Coupling

To conjugate mPEG2-amine to a protein, one typically uses EDC/NHS chemistry to activate the protein's carboxyl groups.[3]

Critical Consideration: Unlike standard PEGylation (where you just add PEG to the protein), using mPEG2-amine requires activating the protein. This introduces a risk of protein-protein crosslinking (since the protein contains both amines and activated carboxyls). The protocol below is designed to mitigate this risk.

Part 3: Experimental Protocol (mPEG2-Amine via EDC/NHS)

Objective: Conjugate mPEG2-amine (20-40 kDa) to surface carboxyl groups of a target protein.

Materials

-

Target Protein: >2 mg/mL in Activation Buffer.[2]

-

mPEG2-Amine: High purity branched PEG-amine.

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (MES is crucial; avoid phosphate/carboxyl buffers).

-

Coupling Buffer: PBS, pH 7.2–7.5.

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).

-

Quenching Reagent: Hydroxylamine or Glycine.[5]

Step-by-Step Methodology

-

Buffer Exchange: Exchange the protein into Activation Buffer (pH 6.0) . Carboxyl activation via EDC is most efficient at pH 4.5–6.0, while minimizing amine reactivity (preventing self-conjugation).

-

Activation (The Critical Step):

-

Add EDC (10-fold molar excess over total carboxyls) and Sulfo-NHS (25-fold molar excess) to the protein solution.

-

Incubate: 15 minutes at Room Temperature (RT).

-

Mechanism:[3] EDC forms an unstable O-acylisourea intermediate, which Sulfo-NHS stabilizes into an amine-reactive NHS-ester on the protein surface.

-

-

Removal of Excess EDC (Optional but Recommended):

-

Rapidly desalt (Zeba spin column or similar) into Coupling Buffer (pH 7.2) to remove unreacted EDC.

-

Why? Excess EDC can react with the mPEG2-amine or cause polymerization.

-

-

Conjugation:

-

Immediately add mPEG2-amine to the activated protein.

-

Ratio: Use a 20–50 molar excess of PEG over protein (optimization required based on steric hindrance).

-

Incubate: 2 hours at RT or overnight at 4°C.

-

Mechanism:[3] The primary amine on the PEG attacks the NHS-activated carboxyl on the protein, forming a stable amide bond .

-

-

Quenching:

-

Add Hydroxylamine (final conc. 10-20 mM) to quench any remaining activated carboxyls.

-

Workflow Diagram (EDC/NHS Pathway)

Caption: Step-by-step reaction pathway for coupling mPEG2-amine to protein carboxyls using EDC/Sulfo-NHS activation.

Part 4: Analytical Validation

Trustworthiness in science requires self-validation. To confirm the difference between standard and mPEG2-amine conjugation, use the following assays:

-

SEC-HPLC (Size Exclusion Chromatography):

-

Expectation: mPEG2-conjugates will elute significantly earlier than linear conjugates of the same MW. The "Umbrella" structure creates a larger hydrodynamic radius (

) than the random coil of a linear PEG.

-

-

TNBS Assay (Trinitrobenzenesulfonic acid):

-

Standard PEGylation (Lysine targeted): Free amines decrease as PEG attaches.

-

mPEG2-Amine (Carboxyl targeted): Free amines on the protein remain largely unchanged (unless crosslinking occurred). This assay confirms the site of conjugation.

-

-

Iodine Stain / Barium Chloride:

-

Specific stain for PEG quantification to calculate the PEG:Protein ratio.

-

References

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery.[6][7][8][9][10] Drug Discovery Today.

-

Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals.[7] Nature Reviews Drug Discovery.[7]

-

BenchChem. Application Notes: Coupling m-PEG2-Amino to Carboxylic Acids using EDC/NHS Chemistry.

-

BroadPharm. Protocol for Amino PEG Coupling.

-

Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. The Impact of PEGylation on Biological Therapies (2008) | Francesco M. Veronese | 962 Citations [scispace.com]

- 8. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Conjugation of 2-(2-Methoxyethoxy)ethanamine Oxalate to Carboxylic Acids

This Application Note provides a rigorous, field-proven protocol for conjugating 2-(2-Methoxyethoxy)ethanamine oxalate (often referred to as mPEG2-amine oxalate ) to carboxylic acid-containing substrates.[1]

This guide addresses the specific challenge of handling the oxalate salt form , which requires precise neutralization to liberate the nucleophilic amine for efficient coupling.

Introduction & Chemical Context

2-(2-Methoxyethoxy)ethanamine (CAS: 31576-51-9 for free base) is a short, heterobifunctional polyethylene glycol (PEG) derivative.[1] It is commonly used to increase the water solubility of hydrophobic drugs, reduce the immunogenicity of proteins, or passivate surfaces.

The "Oxalate" Factor

Vendors frequently supply this amine as an oxalate salt to convert the hygroscopic, volatile liquid amine into a stable, crystalline solid.

-

Challenge: The amine in the salt form is protonated (

) and non-nucleophilic. It cannot react with activated esters until deprotonated.[1] -

Solution: The protocol must include a stoichiometric excess of a tertiary base (e.g., DIPEA) to neutralize the oxalic acid counterion in situ.

Chemical Structure[1][2][3][4][5][6]

-

Systematic Name: 2-(2-Methoxyethoxy)ethanamine[1][2][3][4][5]

-

Common Name: mPEG2-Amine

-

Formula (Free Base):

(MW: ~119.16 Da)[1][3] -

Formula (Oxalate Salt): Typically

(Check Certificate of Analysis for 1:1 vs 2:1 stoichiometry).[1]

Reaction Mechanism

The conjugation relies on the formation of a stable amide bond. The carboxylic acid substrate is first activated into a reactive ester (using HATU or EDC/NHS), which is then attacked by the free amine liberated from the oxalate salt.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic flow of the salt neutralization and amidation reaction.

Materials & Equipment

Reagents

-

Carboxylic Acid Substrate: (Drug, Protein, or Surface ligand).

-

Amine Linker: 2-(2-Methoxyethoxy)ethanamine oxalate.[1]

-

Coupling Reagent:

-

Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1] Critical for oxalate neutralization.[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1]

Equipment

-

Magnetic stirrer / Vortex mixer.[1]

-

pH paper (range 0-14) or micro-pH probe.[1]

-

LC-MS or TLC for monitoring.[1]

Protocol A: High-Efficiency Coupling (Organic Phase)

Best for conjugating the linker to small molecule drugs or hydrophobic acids.[1]

Step 1: Stoichiometric Calculation

Determine the exact molar equivalents.

-

Acid (Substrate): 1.0 equivalent

-

HATU: 1.2 equivalents[1]

-

mPEG2-Amine Oxalate: 1.2 - 1.5 equivalents[1]

-

DIPEA: 4.0 - 5.0 equivalents [1]

-

Note: Standard coupling uses 2-3 eq of base.[1] Here, extra base is required to neutralize the oxalic acid (2 protons) and the amine salt (1 proton).

-

Step 2: Activation[1]

-

Dissolve 1.0 eq of Carboxylic Acid in anhydrous DMF (concentration ~0.1 M).

-

Add 4.0 eq of DIPEA .[1]

-

Add 1.2 eq of HATU .

-

Stir at Room Temperature (RT) for 5–10 minutes . The solution may turn yellow/orange. This forms the activated O-At ester.[1]

Step 3: Conjugation[1]

-

Add 1.2–1.5 eq of 2-(2-Methoxyethoxy)ethanamine oxalate directly to the reaction mixture.

-

Tip: If the salt does not dissolve immediately, sonicate briefly. The excess DIPEA present will facilitate dissolution and deprotonation.

-

-

Stir at RT under nitrogen/argon atmosphere for 1–4 hours .

Step 4: Monitoring & Workup[1]

-

Monitor: Check reaction progress via LC-MS (Target Mass = Acid MW + 119.16 - 18.02).

-

Quench: Dilute with 10% volume of water or dilute acid (if product is acid stable) to quench excess HATU.[1]

-

Purification:

Protocol B: Bioconjugation (Aqueous/Organic Mix)

Best for conjugating the linker to proteins, antibodies, or nanoparticles.

Step 1: Buffer Preparation[1]

-

Use PBS (Phosphate Buffered Saline) or MES Buffer (pH 6.0 for activation, pH 7.5 for coupling).

-

Critical: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the PEG amine.[1]

Step 2: Activation (EDC/NHS)[1]

-

Dissolve the Biomolecule in Activation Buffer (MES, pH 6.0) at 1–5 mg/mL.[1]

-

Add 10 eq of EDC and 25 eq of Sulfo-NHS (dissolved in water immediately before use).

-

React for 15 minutes at RT.

-

Optional Desalting: If the protein is sensitive to excess EDC, pass through a desalting column (Zeba Spin) equilibrated with Coupling Buffer (PBS, pH 7.4).

Step 3: Amine Preparation (The Oxalate Step)

Unlike Protocol A, we cannot add excess organic base to a protein solution. We must pre-neutralize the salt.

-

Dissolve mPEG2-Amine Oxalate in a small volume of DMSO or PBS.[1]

-

Adjust pH to 7.5–8.0 carefully using dilute NaOH or

.[1]-

Why? The amine must be uncharged (

) to attack the NHS-ester.[1]

-

-

Add the neutralized amine solution to the activated protein (20–50 molar excess of amine over protein).

Step 4: Incubation & Purification[1]

-

Incubate at RT for 2 hours or 4°C overnight.

-

Purification: Remove excess PEG-amine and oxalate salts via Dialysis (MWCO appropriate for protein) or Size Exclusion Chromatography (SEC).[1]

Critical Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation of oxalate salt. | Increase DIPEA to 5.0 eq. Check pH of reaction mixture (must be >8 for HATU, >7 for EDC). |

| Precipitation | Oxalate salts of DIPEA are insoluble in DCM/EtOAc. | Use DMF for the reaction. During workup, wash thoroughly with aqueous |

| No Reaction | Hydrolysis of Activated Ester. | Ensure solvents are anhydrous (Protocol A).[1] Work quickly during EDC activation (Protocol B). |

| Multiple Spots (TLC) | Over-acylation (if substrate has multiple amines).[1] | Control stoichiometry strictly. Use 0.9 eq of activated ester if the amine is the precious component. |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate conjugation protocol.

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive guide on EDC/NHS and amine coupling chemistries). [1]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Review of HATU/DIPEA mechanisms).

-

BroadPharm. (n.d.).[1] PEGylation Reagents and Protocols.[1] (General vendor protocols for PEG-Amine conjugation).

-

Sigma-Aldrich. (n.d.).[1] Amide Bond Formation - Technical Guide.[1]

Sources

- 1. CAS 74654-07-2: 2-[2-(2-Methoxyethoxy)ethoxy]ethanamine [cymitquimica.com]

- 2. 2-(2-Methoxyethoxy)ethanamine | C5H13NO2 | CID 520530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthonix, Inc > 74654-07-2 | 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine [synthonix.com]

- 5. 2-(2-Methoxyethoxy)ethanamine synthesis - chemicalbook [chemicalbook.com]

Application Note: Amide Coupling Strategies for mPEG2-Amine Oxalate

Executive Summary: The "Oxalate Trap"

mPEG2-amine (Diethylene glycol methyl ether amine) is a vital hydrophilic linker used to enhance the solubility and pharmacokinetics of small molecule drugs and ADCs. However, it is frequently supplied as an oxalate salt (

The Challenge: Standard amide coupling protocols often fail with oxalate salts. Unlike passive counterions (Cl⁻, TFA⁻), oxalate is a reactive dicarboxylic acid (

-

Interference: In "one-pot" reactions using carbodiimides (EDC) or uronium salts (HATU), the coupling reagent will activate the oxalate anions, leading to the formation of reactive oxalate esters and subsequent oxalamide impurities (polymerization or capping of the amine).[1]

-

Acidity: The salt contains significant acidic protons that can overwhelm standard buffering capacities if not accounted for.

This guide provides two distinct, self-validating protocols designed to bypass these pitfalls: the In-Situ Neutralization Method (for pre-activated esters) and the Sequential Activation Method (for free carboxylic acids).[1][2]

Reagent Profile & Pre-Reaction Checklist

| Property | Specification | Implication for Protocol |

| Molecule | mPEG2-Amine Oxalate | Salt form of |

| MW (Free Amine) | 119.16 g/mol | Use this MW for molarity calculations after correcting for salt.[1][2] |

| MW (Salt) | ~209.2 g/mol (Assuming 1:[1][2]1) | CRITICAL: Check Certificate of Analysis (CoA) for exact stoichiometry. If unknown, assume 1:1 ( |

| Solubility | Water (High), DMSO/DMF (Mod.), DCM (Low) | Use DMF or DMSO for the initial dissolution of the salt.[1] |

| Acidity | High (contains oxalic acid) | Requires 3.0 - 4.0 equivalents of base to fully neutralize and activate.[1][2] |

Pre-Reaction Decision Tree

Before starting, select the protocol based on your electrophile (carboxylic acid source).[1]

Figure 1: Decision tree for selecting the appropriate coupling strategy.

Protocol A: Coupling with Pre-Activated Esters (NHS/PFP)

Best For: Conjugating mPEG2-amine to commercially available NHS esters or pre-synthesized active esters.[1][2] Mechanism: The oxalate anion is a poor nucleophile compared to the amine. By maintaining a basic pH, the amine reacts selectively with the NHS ester while the oxalate remains an inert spectator.

Materials

-

Amine: mPEG2-amine oxalate.[2]

-

Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1][2]

-

Solvent: Anhydrous DMF or DMSO (DCM is not recommended due to salt insolubility).[2]

Step-by-Step Procedure

-

Calculate Base Equivalents:

-

You need 2 equiv of base to neutralize the oxalic acid (assuming 1:1 salt).

-

You need 1 equiv of base to keep the amine deprotonated.

-

Total Base Requirement: 3.0 - 4.0 equivalents relative to the amine salt.[2]

-

-

Solubilization (The "Free-Basing" Step):

-

In a reaction vial, dissolve mPEG2-amine oxalate in anhydrous DMF (concentration ~50-100 mM).

-

Add 3.5 equiv of DIPEA.

-

Observation: The solution may become slightly cloudy or clear depending on the solubility of the resulting DIPEA-oxalate salt.

-

Wait: Stir for 5-10 minutes to ensure equilibrium shift to the free amine.

-

-

Coupling:

-

Add the Target-NHS ester (1.0 equiv) to the amine/base solution.

-

Stir at Room Temperature (RT) for 2–4 hours.

-

-

Monitoring:

-

Work-up:

Protocol B: Coupling with Free Carboxylic Acids (Sequential Activation)

Best For: Conjugating mPEG2-amine to a carboxylic acid using EDC or HATU.[1][2] Critical Warning: Do NOT mix Acid, Amine Oxalate, and Coupling Reagent simultaneously.[1] The reagent will activate the oxalate, causing side reactions. You must use a Sequential Activation workflow.[2]

Materials

Step-by-Step Procedure

-

Step 1: Activation of the Target Acid (Absence of Oxalate)

-

Step 2: Preparation of Amine Solution

-

In a separate vial, dissolve mPEG2-amine oxalate (1.1 - 1.2 equiv) in minimal DMF.

-

Add DIPEA (3.0 equiv) to neutralize the oxalate.

-

-

Step 3: Coupling

-

Add the Amine Solution (Step 2) dropwise to the Activated Acid Solution (Step 1).

-

Stir at RT for 1–2 hours.

-

-

Validation:

Visual Workflow & Mechanism

Figure 2: Sequential activation workflow prevents oxalate interference.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / No Reaction | Incomplete neutralization of oxalate. | Increase base to 4.0–5.0 equivalents. Ensure pH of reaction mixture is >8.0 (check with wet pH paper). |

| Oxalamide Impurities | Simultaneous addition of coupling reagent and oxalate salt.[3] | STOP. Switch to Protocol B (Sequential Activation). Never mix EDC/HATU with oxalate salts directly. |

| Precipitation | DIPEA-Oxalate or Amine-Oxalate insolubility in DCM.[1][2] | Switch solvent to DMF or DMSO .[2] These dissolve the salt complexes effectively. |

| Hygroscopic Handling | mPEG2-amine oxalate absorbs water rapidly.[2] | Weigh quickly in a low-humidity environment.[2] Store desiccated at -20°C. |

References

-

BroadPharm. "m-PEG2-amine Product Specifications and Handling." BroadPharm Product Catalog. Link

-

Hermanson, G. T. (2013).[1] "Chapter 2: Functional Targets for Bioconjugation." Bioconjugate Techniques (Third Edition). Academic Press.[2] Link[1][2]

-

Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2] Link

-

Fisher Scientific. "Amide Synthesis Protocol: Carbodiimide Method."[2] Fisher Scientific Technical Resources. Link

Sources

- 1. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. L-703,606 oxalate salt hydrate | C29H31IN2O4 | CID 11957605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

Application Note: Strategic Neutralization of Amine Oxalate Salts for High-Fidelity Amide Coupling

The following Application Note and Protocol guide is designed for direct implementation in pharmaceutical and academic research laboratories.

Executive Summary

Amine salts are ubiquitous in synthesis due to their enhanced stability and crystallinity compared to free bases. While hydrochloride (HCl) and trifluoroacetate (TFA) salts are routinely used directly in coupling reactions with in situ neutralization, oxalate salts present a unique and often overlooked chemical hazard.

Unlike chloride or trifluoroacetate counterions, the oxalate anion (

This guide outlines the mechanistic risks of amine oxalates and provides three validated protocols for their neutralization to ensure reaction fidelity.

The Science: Why Oxalates Fail in In Situ Coupling

The "Oxamide Trap" Mechanism

In a standard amide coupling, a tertiary base (e.g., DIPEA) is added to deprotonate the amine salt.

-

With HCl salts: The chloride ion (

) is non-nucleophilic and inert to activation. -

With Oxalate salts: The deprotonation releases the oxalate dianion. If a coupling reagent (HATU, EDC) is present, it does not discriminate between the target carboxylic acid and the oxalate carboxylic acid.

The Result: The coupling reagent activates the oxalate, which then reacts with two equivalents of the amine to form a symmetric alkyloxamide . This side product often co-crystallizes with the product and lacks distinct polarity differences, making purification by chromatography challenging.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways: the desired Amide Coupling vs. the Oxamide Side-Reaction.

Figure 1: The "Oxamide Trap." Note how the presence of oxalate creates a competing electrophile when coupling reagents are introduced.

Decision Matrix: Selecting the Right Protocol

Choose the neutralization method based on your scale and the solubility profile of your amine.

| Feature | Protocol A: Liquid-Liquid Extraction | Protocol B: Solid-Phase Scavenging | Protocol C: Sequential In Situ |

| Best For | Bulk Scale (>100 mg) | Small Scale / High Throughput | Kinetic Control / Air-Sensitive Amines |

| Amine Type | Hydrophobic (Soluble in DCM/EtOAc) | Polar / Water Soluble | Any |

| Oxalate Removal | Complete (Physical separation) | Complete (Chemical binding) | None (Remains in solution) |

| Risk Level | Low | Low | Moderate (Requires strict timing) |

| Time Required | 30-45 mins | 15-20 mins | 0 mins (Integrated) |

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Free-Basing (The Gold Standard)

Use this method for robust, scalable removal of oxalate for hydrophobic amines.

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

) -

Brine (Saturated NaCl)

-

Drying Agent (

or

Step-by-Step:

-

Dissolution: Suspend the amine oxalate salt in DCM (approx. 10 mL per gram of salt). Note: The salt may not fully dissolve initially.

-

Basification: Add an equal volume of 1M NaOH (or Sat.

for acid-sensitive substrates). -

Partition: Stir vigorously for 10–15 minutes. The suspension should clear as the amine free base dissolves into the organic layer and the sodium oxalate dissolves into the aqueous layer.

-

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Extraction: Re-extract the aqueous layer once with fresh DCM to recover any residual amine.

-

Wash: Combine organic layers and wash with Brine to remove trapped oxalate salts.

-

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo.-

QC Check: The resulting oil/solid is the free amine. Confirm by NMR (disappearance of oxalate peak, typically broad singlet ~10-12 ppm if visible, or by mass balance).

-

Protocol B: Solid-Supported Neutralization (Small Scale)

Ideal for parallel synthesis or when the amine is water-soluble (making extraction difficult).

Reagents:

-

Carbonate-functionalized polymer resin (e.g., MP-Carbonate or similar basic resin).

-

Methanol (MeOH) or DCM.

Step-by-Step:

-

Preparation: Calculate 3.0 equivalents of Carbonate resin relative to the amine oxalate.

-

Slurry: Add the amine oxalate and the resin to a fritted syringe or vial containing MeOH (or DCM/MeOH 9:1).

-

Agitation: Shake or stir gently for 30–60 minutes at room temperature.

-

Filtration: Filter off the resin (which now holds the oxalate).

-

Use: The filtrate contains the free amine. Concentrate or use the solution directly in the coupling reaction.

Protocol C: Sequential In Situ Activation (The "Pro-Tip" Workaround)

Use ONLY if the free amine is unstable (e.g., oxidizes rapidly in air) and cannot be isolated. This method relies on consuming the coupling reagent BEFORE the oxalate is introduced.

Critical Concept: You must form the "Active Ester" of your target acid completely before the amine oxalate touches the mixture.

Step-by-Step:

-

Pre-Activation (Vessel A):

-

Dissolve Target Carboxylic Acid (1.0 equiv) in DMF/DCM.

-

Add Base (DIPEA, 1.0 equiv).

-

Add Coupling Reagent (e.g., HATU, 1.0 equiv).[9]

-

Stir for 15–30 minutes.

-

Checkpoint: At this stage, HATU is consumed, converting the acid to the active ester (O-At).

-

-

Solubilization (Vessel B):

-

In a separate vial, suspend Amine Oxalate (1.0 equiv) in DMF.

-

Add Base (DIPEA, 2.0–3.0 equiv) to neutralize the salt.

-

-

Addition:

Troubleshooting & Quality Control

| Observation | Diagnosis | Remediation |

| Precipitate in Reaction | Insoluble Oxalate Salts | If using Protocol C, sodium/DIPEA oxalate may precipitate. This is usually harmless if the oxalate wasn't activated. Filter before workup. |

| Double Mass in LCMS | Oxamide Formation | The oxalate was activated. You likely mixed Amine Oxalate + Acid + HATU all at once. Discard and restart using Protocol A. |

| Low Yield | Incomplete Neutralization | Oxalate salts often require 2 protons to be removed. Ensure you use at least 2.5–3.0 eq of base if working in situ. |

QC: NMR Verification

To verify the success of Protocol A (Free-basing):

-

1H NMR: Check for the shift of the

-protons adjacent to the nitrogen. In the salt form, these are often downfield (deshielded). In the free base, they shift upfield. -

13C NMR: Oxalate carbons appear around ~160-170 ppm. Their absence confirms successful desalting.

References

-

Mechanistic Insight on Amide Coupling

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

- Oxalate Interference & Oxamide Formation: Klausner, Y. S., & Bodanszky, M. (1972). Coupling reagents in peptide synthesis. Synthesis, 1972(09), 453-463. (Discusses side reactions of carboxylic acid components).

- General Free-Basing Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Acid-Base reactions and extractions).

-

Resin-Based Desalting

-

Biotage Application Note. (2020). Strategies for working with amine salts in flash purification and synthesis.Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. One moment, please... [chemistrysteps.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Oxalate and chloride absorption by the rabbit colon: sensitivity to metabolic and anion transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. bachem.com [bachem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

synthesis of PEGylated small molecules using diethylene glycol methyl ether amine

Executive Summary

This guide details the synthetic protocols for integrating Diethylene Glycol Methyl Ether Amine (mPEG2-NH2) into small molecule drug candidates. Unlike high-molecular-weight polymer PEGylation used for biologics, mPEG2-NH2 serves as a discrete, short-chain "mini-PEG" linker. It is critical in Medicinal Chemistry for "Linkerology"—specifically in PROTAC® design and for tuning the physicochemical properties (LogP, solubility) of hydrophobic scaffolds without significantly altering binding affinity.

Technical Profile & Reagent Specifications

Before initiating synthesis, verify the reagent identity. Confusion often arises between the amine and its glycol/vinyl ether analogs.

| Property | Specification |

| Chemical Name | 2-(2-Methoxyethoxy)ethanamine |

| Common Synonyms | mPEG2-NH2, Diethylene glycol methyl ether amine |

| CAS Number | 31576-51-9 (Verify against CAS 929-37-3 which is the vinyl ether) |

| Molecular Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol |

| Physical State | Colorless liquid |

| Boiling Point | ~160–170 °C |

| Solubility | Miscible in water, DCM, DMF, DMSO, Methanol |

| Basicity | Primary amine (Nucleophilic) |

Strategic Workflow: Amide Coupling (The Gold Standard)

The most frequent application of mPEG2-NH2 is reacting it with a carboxylic acid-functionalized scaffold to form a stable amide linkage.

Protocol A: HATU-Mediated Amide Bond Formation

Rationale: HATU is selected over EDC/NHS for organic phase synthesis due to faster kinetics and higher yields with sterically hindered acids, common in drug scaffolds.

Reagents:

-

Substrate: Carboxylic Acid-containing small molecule (1.0 equiv).[1]

-

Linker: mPEG2-NH2 (1.2 – 1.5 equiv).

-

Coupling Agent: HATU (1.2 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M).

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Carboxylic Acid substrate in anhydrous DMF.

-

Deprotonation: Add DIPEA via syringe. Stir for 5 minutes.

-

Pre-activation: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes at Room Temperature (RT) to form the activated ester (OAt-ester).

-

Addition: Add mPEG2-NH2 dropwise.

-

Expert Tip: Although mPEG2-NH2 is a liquid, diluting it in a small volume of DMF ensures accurate volumetric addition and prevents localized high concentrations.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Substrate Mass + 119.16 - 18.02).

-

Quenching: Dilute with Ethyl Acetate (EtOAc).

-

Workup (Critical Step):

-

Wash the organic layer with 10% Citric Acid or 1N HCl (3x).

-

Mechanism:[2][3] This converts unreacted mPEG2-NH2 into its ammonium salt, forcing it into the aqueous layer and removing it from the organic product.

-

Wash with Saturated NaHCO₃ (to remove HOBt/HOAt byproducts) and Brine.

-

Dry over Na₂SO₄, filter, and concentrate.[4]

-

Protocol B: Reductive Amination

Rationale: Used when the scaffold contains an aldehyde. This creates a secondary amine linkage, maintaining a positive charge at physiological pH (unlike the neutral amide).

Reagents:

-

Aldehyde Substrate (1.0 equiv).

-

mPEG2-NH2 (1.2 equiv).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

-

Solvent: DCE (Dichloroethane) or DCM.

-

Catalyst: Acetic Acid (1 drop, to adjust pH to ~5–6).

Procedure:

-

Dissolve Aldehyde and mPEG2-NH2 in DCE.

-

Add Acetic Acid. Stir for 30 mins to form the imine intermediate.

-

Add STAB. Stir overnight at RT.

Visualization of Reaction Logic

Figure 1: Logical flow for amide-based conjugation of mPEG2-NH2. Note the critical acidic workup step to remove excess amine reagent.

Purification & Characterization (The "Blind Spot")

A common challenge with mPEG2-NH2 is that the chain itself lacks a UV chromophore.

Detection Strategy:

-

UV Vis: Rely on the scaffold's chromophore. If the small molecule absorbs at 254 nm, the conjugate will too.

-

ELSD (Evaporative Light Scattering Detector): Essential if the scaffold has weak UV absorbance. ELSD detects mass, not light absorption.

-

Ninhydrin Stain (TLC):

-

mPEG2-NH2 (Free Amine) = Positive (Purple/Blue spot).

-

Amide Product = Negative (No reaction).

-

Self-Validation: If your isolated product stains purple, you have residual unreacted amine. Repeat the acidic wash.

-

Chromatography:

-

Reverse Phase (C18): mPEG2 increases polarity. Expect the conjugate to elute earlier than the hydrophobic parent scaffold but later than the free amine.

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Application Focus: PROTAC Linker Design

In PROTAC (Proteolysis Targeting Chimera) development, mPEG2 is a standard linker length.

-

Role: Connects the E3 Ligase Ligand (e.g., Thalidomide) to the Target Protein Ligand.[7]

-

Why mPEG2?

-

Length: ~9–10 Å extended length. Often optimal for spanning the gap in the ternary complex.

-

Solubility: Counteracts the high lipophilicity of the two warheads, improving oral bioavailability.

-

Figure 2: Structural role of mPEG2-NH2 in PROTAC design, bridging two ligands to facilitate protein degradation.

References

-

BroadPharm. Protocol for Amino PEG and Amide Coupling. Retrieved from .

-

BenchChem. Standard Protocol for HATU Peptide Coupling. Retrieved from .

-

MedChemExpress. m-PEG2-O-Ph-NH2 PROTAC Linker Applications. Retrieved from .

-

BOC Sciences. Exploration and innovation of Linker features in PROTAC design. Retrieved from .

-

National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers. J Hematol Oncol. Retrieved from .

Sources

- 1. benchchem.com [benchchem.com]

- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 4. mdpi.com [mdpi.com]

- 5. m-PEG2-NHS ester, 1127247-34-0 | BroadPharm [broadpharm.com]

- 6. peptide.com [peptide.com]

- 7. diva-portal.org [diva-portal.org]

Mastering Bioconjugation: Advanced Reductive Amination Protocols for mPEG2-Amine Oxalate

An Application Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for the reductive amination of carbonyl compounds (aldehydes and ketones) using methoxy-poly(ethylene glycol)2-amine (mPEG2-amine) oxalate. It is designed for researchers, scientists, and drug development professionals seeking to leverage PEGylation for modifying small molecules, peptides, or proteins to enhance their therapeutic properties.

The Principle: The Strategic Advantage of Reductive Amination for PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone strategy in drug development to improve the bioavailability, stability, and circulating half-life of therapeutic molecules while reducing their immunogenicity[1][2]. Among the various conjugation chemistries, reductive amination stands out for its reliability and specificity in forming stable carbon-nitrogen bonds.

The process involves the reaction of a primary amine, in this case, mPEG2-amine, with a carbonyl group (an aldehyde or a ketone) on the target molecule. This reaction proceeds in two main stages:

-

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form an imine, which exists in equilibrium with its protonated form, the iminium ion[3][4][5].

-

In Situ Reduction: A mild reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine/iminium ion to a stable secondary amine, completing the conjugation[6][7].

The elegance of this "one-pot" method lies in the choice of a reducing agent that is potent enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound[8][9][10]. This selectivity ensures high yields and minimizes side products[10].

Mechanism of Reductive Amination

Caption: The reductive amination mechanism.

Core Components and Their Scientific Rationale

A successful reductive amination protocol hinges on the careful selection and handling of its core components.

-

mPEG2-Amine Oxalate: This reagent is a high-purity, discrete PEG (dPEG®) amine. Unlike traditional, polydisperse PEGs, its defined molecular weight ensures homogeneity in the final conjugate, which is critical for pharmaceutical applications and simplifies analytical characterization[11]. The oxalate salt form enhances stability for storage. In solution, it dissociates, providing the free amine required for the reaction. A pre-reaction pH adjustment or the use of a buffer is often necessary to neutralize the oxalic acid and achieve the optimal pH for imine formation.

-

Carbonyl-Containing Molecule: The substrate must possess an accessible aldehyde or ketone group. Aldehydes are generally more reactive than ketones due to less steric hindrance[12]. For proteins, aldehydes can be introduced site-specifically by oxidizing the N-terminal serine or threonine residue or through enzymatic modifications.

-

The Reducing Agent (The Key to Selectivity):

-

Sodium Cyanoborohydride (NaBH₃CN): This is the classic and most widely used reducing agent for this reaction[7][8]. Its reduced reactivity compared to sodium borohydride (NaBH₄) is its key advantage[9]. The electron-withdrawing cyano group makes it less nucleophilic, rendering it slow to reduce aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate[6][9]. This pH-dependent reactivity allows the one-pot procedure to proceed with high efficiency[4]. Safety Note: NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas upon exposure to strong acids. All reactions and waste should be handled with extreme care in a well-ventilated fume hood.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A safer, non-toxic alternative to NaBH₃CN[10]. STAB is also a mild reducing agent that selectively reduces imines in the presence of carbonyls[3]. It is particularly effective in aprotic solvents but can be sensitive to water and protic solvents like methanol[13].

-

Experimental Workflow: From Reaction to Characterization

A robust reductive amination protocol integrates the reaction with downstream purification and analysis to ensure the integrity of the final product.

Caption: A self-validating workflow for PEGylation.

Detailed Application Protocols

Protocol 1: General Reductive Amination of a Small Molecule Aldehyde

This protocol is designed for conjugating mPEG2-amine to a small molecule containing an aldehyde functional group.

Materials:

-

Aldehyde-containing small molecule

-

mPEG2-amine oxalate

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Anhydrous Methanol (MeOH)

-

0.1 M Sodium Phosphate Buffer (pH 7.4)

-

1 M HCl and 1 M NaOH for pH adjustment

-

Reaction vial and magnetic stirrer

Procedure:

-

Substrate Preparation: Dissolve the aldehyde-containing small molecule in anhydrous methanol to a final concentration of 10-20 mM.

-

Amine Preparation: In a separate vial, dissolve mPEG2-amine oxalate in 0.1 M phosphate buffer to a concentration of 100-200 mM.

-

Reaction Setup:

-

Add the aldehyde solution to a reaction vial.

-

Add 1.5 to 3.0 molar equivalents of the mPEG2-amine solution. The excess amine helps drive the imine formation equilibrium forward.

-

Gently stir the mixture for 10 minutes.

-

Crucial Step (pH Adjustment): Monitor the pH of the mixture. Slowly add 1 M HCl dropwise to adjust the pH to approximately 5.5-6.0. This pH range is optimal for efficient imine formation without significantly hydrolyzing the imine back to the reactants[8].

-

-

Initiation of Reduction:

-

Prepare a fresh solution of NaBH₃CN in anhydrous methanol (e.g., 1 M).

-

Add 1.5 to 2.0 molar equivalents of the NaBH₃CN solution to the reaction mixture. The reducing agent is added after imine formation has begun.

-

-

Incubation:

-

Seal the reaction vial and stir at room temperature (20-25°C) for 4-16 hours.

-

The reaction progress can be monitored by taking small aliquots and analyzing them via RP-HPLC or LC-MS to track the consumption of the starting aldehyde and the appearance of the PEGylated product peak.

-

-

Quenching: To stop the reaction and consume excess reducing agent, add 50 µL of acetone and stir for an additional 30 minutes.

-

Purification: The crude reaction mixture can be purified using preparative RP-HPLC to isolate the final conjugate.

-

Validation: Confirm the identity and purity of the product using LC-MS to verify the expected molecular weight and analytical HPLC for purity assessment.

Protocol 2: N-Terminal Reductive Amination of a Protein

This protocol targets the alpha-amine group at the N-terminus of a protein or peptide, which often has a lower pKa than the epsilon-amine groups of lysine residues, allowing for site-selective modification at a lower pH.

Materials:

-

Protein/peptide with an accessible N-terminus (concentration determined by A280)

-

mPEG2-amine oxalate

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: 100 mM MES or phosphate buffer, pH 5.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification columns (e.g., SEC, IEX)

Procedure:

-

Protein Preparation: Buffer exchange the protein into the Reaction Buffer (pH 5.0) using a desalting column or dialysis. Adjust the final protein concentration to 1-5 mg/mL.

-

Reaction Setup:

-

In a reaction tube, add the required volume of the protein solution.

-

Add a 20- to 50-fold molar excess of mPEG2-amine oxalate directly to the protein solution as a solid or from a concentrated stock solution. The large excess is required to ensure efficient conjugation at the lower protein concentrations.

-

Gently mix the solution to dissolve the PEG reagent. The buffer should maintain the desired pH.

-

-

Initiation of Reduction:

-

Add NaBH₃CN from a freshly prepared, concentrated stock solution (e.g., 100 mM in Reaction Buffer) to a final concentration of 20-25 mM.

-

-

Incubation:

-

Incubate the reaction at 4°C with gentle mixing for 12-24 hours. The lower temperature helps maintain protein stability during the extended reaction time.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris and incubate for 1 hour at 4°C.

-

Purification:

-

The primary goal is to remove unreacted PEG and reducing agent byproducts from the PEGylated protein[14].

-

Size Exclusion Chromatography (SEC): This is the most effective method to separate the high molecular weight PEGylated protein from the small molecule reactants[15][].

-

Ion Exchange Chromatography (IEX): Can be used to separate protein species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges[15][].

-

-

Validation:

-

SDS-PAGE: A simple, rapid method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein[17].

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides definitive confirmation of the covalent modification by showing the expected mass increase corresponding to the attached mPEG2 moiety[17][18].

-

HPLC (SEC or RP-HPLC): Used to assess the purity and heterogeneity of the final product[1][18].

-

Optimization and Critical Parameters

The success of reductive amination is highly dependent on several interconnected parameters. The following table summarizes key variables and their typical ranges.

| Parameter | Typical Range | Rationale & Field Insights |

| pH | 4.5 - 6.5 | This is a critical balance. A pH < 4 can lead to rapid hydrolysis of the imine. A pH > 7 slows down the dehydration step required for imine formation and can reduce the selectivity of NaBH₃CN[8][19]. |

| Molar Ratio (PEG:Substrate) | Small Molecule: 1.5:1 to 5:1Protein: 20:1 to 100:1 | A molar excess of the amine drives the reaction equilibrium towards the imine intermediate. For dilute protein solutions, a much larger excess is needed to achieve a sufficient reaction rate. |

| Reducing Agent Ratio | 1.5 - 2.0 eq. (to amine) | A slight excess ensures complete reduction of the imine. Gross excess should be avoided as it can increase the risk of side reactions and complicates purification. |

| Temperature | 4°C to 25°C | Reactions with stable small molecules can be run at room temperature for faster kinetics. For sensitive biomolecules like proteins, the reaction should be performed at 4°C to preserve their structure and function[20]. |

| Reaction Time | 4 - 24 hours | Reaction completion should be monitored empirically using an appropriate analytical technique (e.g., HPLC, LC-MS). Extended times may be needed for less reactive ketones or at lower temperatures[21][22]. |

| Solvent | MeOH, DCE, THF, Aqueous Buffers | For small molecules, aprotic solvents like Dichloroethane (DCE) or THF are common with STAB[13]. Methanol is often used with NaBH₃CN. For biomolecules, aqueous buffer systems are mandatory. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | Incorrect pH: pH is outside the optimal 4.5-6.5 range.Inactive Reducing Agent: NaBH₃CN or STAB has degraded due to moisture or age. | Verify the pH of the reaction mixture with a calibrated pH meter. Use a fresh bottle of the reducing agent. |

| Formation of Alcohol Byproduct | Reducing Agent is too strong: Using NaBH₄ in a one-pot reaction.Low pH: At very low pH, carbonyl reduction can compete with imine reduction. | Switch to a milder reducing agent like NaBH₃CN or STAB[23]. Ensure the pH does not drop below 4. |

| Multiple PEGylation Sites (Proteins) | High pH: At pH > 7, lysine residues (pKa ~10.5) become deprotonated and can compete with the N-terminus. | Perform the reaction at a lower pH (5.0-6.0) to protonate lysine amines and favor the more nucleophilic N-terminal alpha-amine. |

| Protein Aggregation/Precipitation | Solvent Incompatibility: Use of organic co-solvents.Protein Instability: The protein is not stable under the reaction conditions (pH, duration). | For proteins, always use aqueous buffers. Screen for optimal buffer conditions and consider adding stabilizing excipients. Reduce reaction time or temperature. |

References

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Sodium cyanoborohydride. (n.d.). Wikipedia. [Link]

-

Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]

-

Sodium Cyanoborohydride. (n.d.). Common Organic Chemistry. [Link]

-

Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2018). National Institutes of Health (NIH). [Link]

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. [Link]

-

Optimization of the reaction conditions for the reductive amination of trilaurin. (2020). ResearchGate. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2019). National Institutes of Health (NIH). [Link]

-

An integrated process combining the reaction and purification of PEGylated proteins. (2019). Royal Society of Chemistry. [Link]

-

Optimization of the reaction conditions for the reductive amination of aldehydes. (2021). ResearchGate. [Link]

-

Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

-

Purification of pegylated proteins. (2007). PubMed. [Link]

-

Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. (n.d.). Springer Nature Experiments. [Link]

-

Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. (2018). PubMed. [Link]

-

Reductive amination. (n.d.). Wikipedia. [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Preparation of Amines via Reductive Amination. (2019). Chemistry LibreTexts. [Link]

-

Traceless and Chemoselective Amine Bioconjugation via Phthalimidine Formation in Native Protein Modification. (2016). PubMed. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

-

Aldehydes and Ketones to Amines. (2024). Chemistry Steps. [Link]

-

Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2017). Royal Society of Chemistry. [Link]

-

Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]

-

Optimization of monomethoxy polyethyleneglycol-modified oxalate decarboxylase by response surface methodology. (2017). PubMed. [Link]

-

Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. (2021). National Institutes of Health (NIH). [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences. [Link]

-

Removal of mPEG from the crude reaction mixture of exemplary bioconjugate. (2018). ResearchGate. [Link]

-

Reductive Amination. (2024). Chemistry Steps. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). American Chemical Society. [Link]

-

Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates. (2012). ACS Publications. [Link]

-

Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer. (2021). National Institutes of Health (NIH). [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ResearchGate. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 10. Sodium cyanoborohydride [organic-chemistry.org]

- 11. enovatia.com [enovatia.com]

- 12. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 20. Optimization of monomethoxy polyethyleneglycol-modified oxalate decarboxylase by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Optimization of PROTAC Linkers Utilizing mPEG2-Amine

Introduction & Mechanistic Grounding

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system, inducing the selective degradation of disease-causing proteins[1]. A fully functional PROTAC requires three components: a target protein of interest (POI) ligand, an E3 ubiquitin ligase ligand, and a bifunctional chemical linker connecting the two[1]. The linker is a critical variable that dictates the PROTAC's solubility, cell permeability, and the spatial dynamics of the ternary complex[1].

The Specific Role of mPEG2-Amine: While standard PROTACs require bifunctional linkers (e.g., NH2-PEG2-COOH), mPEG2-amine (methoxy-PEG2-amine, CAS 31576-51-9) is a mono-functionalized PEG derivative[2]. Because the methoxy group is unreactive under standard coupling conditions, mPEG2-amine is strategically utilized in PROTAC development to synthesize negative control molecules [3]. By coupling mPEG2-amine to an E3 ligase ligand (e.g., Thalidomide or VHL-COOH), researchers create a "capped" ligand. This capped molecule mimics the steric and pharmacokinetic properties of the active PROTAC but fundamentally cannot bind the POI, serving as an essential control to validate that protein degradation is driven by ternary complex formation rather than off-target effects.

Mechanism of active PROTAC ternary complex vs. mPEG2-amine capped negative control.

Reagent Specifications & Quantitative Data

To ensure reproducibility, the physical properties of the linker and the optimized coupling conditions are summarized below.

Table 1: Physicochemical Properties of mPEG2-Amine

| Property | Specification |

| Chemical Name | 2-(2-Methoxyethoxy)ethanamine[2] |

| CAS Number | 31576-51-9[2] |

| Molecular Weight | 119.16 g/mol [2] |

| Formula | C5H13NO2[2] |

| Physical State | Liquid (Colorless to light yellow) |

| Storage Conditions | -20°C to -80°C (Protect from light and moisture)[3] |

Table 2: Optimized Amide Coupling Parameters

| Component | Reagent Choice | Equivalents | Rationale |

| Coupling Agent | HATU | 1.2 eq | Generates a highly reactive 7-azabenzotriazole active ester; overcomes steric hindrance in complex ligands. |

| Base | DIPEA | 3.0 eq | Non-nucleophilic base; deprotonates the acid without degrading the active ester intermediate. |

| Solvent | Anhydrous DMF | 0.1 M | Solubilizes hydrophobic E3 ligands; anhydrous state prevents ester hydrolysis. |

Experimental Protocol: Amide Coupling Workflow

This protocol outlines the synthesis of an mPEG2-capped E3 ligase ligand (e.g., Thalidomide-COOH). The methodology relies on a self-validating system , utilizing in-process LC-MS controls to guarantee that each step has reached completion before proceeding.

Step-by-step synthetic workflow for mPEG2-amine amide coupling.

Step 1: Activation of the Carboxylic Acid Ligand

-